7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the indene family It is characterized by a methoxy group attached to the seventh position of the indene ring, a dihydro structure at the second and third positions, and a carbonitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile typically involves the following steps:
Starting Material: The process begins with the preparation of indanone derivatives.
Cyanation: The indanone is treated with trimethylsilyl cyanide (TMSCN) and zinc iodide (ZnI2) to introduce the carbonitrile group.
Methoxylation: Finally, the methoxy group is introduced at the seventh position through a suitable methoxylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 7-methoxy-2,3-dihydro-1H-indene-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-carbonitrile: Lacks the methoxy group, resulting in different chemical properties and reactivity.
7-methoxy-1H-indole-2,3-dione: Contains an indole structure instead of indene, leading to distinct biological activities.
Uniqueness
7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10/h2-4,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWYYJVYLYFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.